molecular formula C12H13FN2O B1483572 (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol CAS No. 2098070-74-5

(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol

Cat. No.: B1483572
CAS No.: 2098070-74-5
M. Wt: 220.24 g/mol
InChI Key: RRXWHQTVMSFSOV-UHFFFAOYSA-N
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Description

(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C12H13FN2O and its molecular weight is 220.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(2-fluoroethyl)-5-phenylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-6-7-15-11(9-16)8-12(14-15)10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXWHQTVMSFSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparisons with similar compounds.

Structural Overview

The molecular formula of (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol is C12H13FN2OC_{12}H_{13}FN_2O, with a molecular weight of approximately 220.24 g/mol. The compound consists of a pyrazole ring substituted with a phenyl group and a fluorinated ethyl group, along with a hydroxymethyl group that may enhance its reactivity and interaction with biological targets .

Synthesis Methods

The synthesis of (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol can be achieved through several methods:

  • Formation of the Pyrazole Ring : This can be accomplished via cyclocondensation reactions involving hydrazine and a 1,3-dicarbonyl compound.
  • Introduction of the Fluoroethyl Group : Nucleophilic substitution reactions using fluoroethyl halides can introduce the fluoroethyl group.
  • Hydroxymethylation : The final step involves hydroxymethylation, often achieved using formaldehyde under basic conditions .

The specific mechanism of action for (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol remains largely unexplored in the literature. However, it is hypothesized that the compound may interact with various biological targets, such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoroethyl group is expected to enhance binding affinity and specificity due to its unique electronic properties .

Biological Activity

Research surrounding pyrazole derivatives suggests that they exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Pyrazoles are known for their potential in reducing inflammation.
  • Anticancer Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines .

Comparative Analysis

To better understand the potential biological activity of (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol, it is useful to compare it with other pyrazole derivatives:

Compound NameStructure FeaturesUnique Properties
1-(2-Fluoroethyl)-3-methyl-1H-pyrazoleMethyl group instead of phenylPotentially different biological activity
3-(4-chlorophenyl)-1H-pyrazoleChlorinated phenyl substituentEnhanced lipophilicity
4-(trifluoromethyl)phenyl pyrazoleTrifluoromethyl groupIncreased metabolic stability

This table highlights how variations in substituents can lead to different biological activities and chemical reactivities among pyrazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol

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